Oxolan-2-ylmethyl 3-chloropropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetrahydrofurfuryl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as 3-hydroxypropanoic acid or 3-aminopropanoic acid derivatives can be formed.
Hydrolysis: The primary products are 3-chloropropanoic acid and tetrahydrofurfuryl alcohol.
Scientific Research Applications
Oxolan-2-ylmethyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloropropanoic acid: A precursor to oxolan-2-ylmethyl 3-chloropropanoate, used in similar chemical reactions.
Tetrahydrofurfuryl alcohol: Another precursor, used in the synthesis of various esters and other organic compounds.
Uniqueness
This compound is unique due to its combination of a chlorinated propanoic acid moiety and a tetrahydrofuran ring. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
CAS No. |
4647-34-1 |
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Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H13ClO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |
InChI Key |
GOKMPKJTXRTDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)CCCl |
Origin of Product |
United States |
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